molecular formula C5H3BrFNO B1592280 5-Bromo-6-fluoropyridin-3-ol CAS No. 186593-54-4

5-Bromo-6-fluoropyridin-3-ol

Cat. No.: B1592280
CAS No.: 186593-54-4
M. Wt: 191.99 g/mol
InChI Key: APZDTSYBPUWQHB-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoropyridin-3-ol: is a heterocyclic organic compound with the molecular formula C5H3BrFNO It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 6 are substituted with bromine and fluorine, respectively, and the hydrogen at position 3 is replaced with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluoropyridin-3-ol can be achieved through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 3-hydroxypyridine, selective bromination and fluorination can be performed to introduce the bromine and fluorine atoms at the desired positions. The reaction typically requires the use of bromine and a fluorinating agent such as N-fluoropyridinium salts under controlled conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process, allowing for the production of significant quantities of the compound with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-6-fluoropyridin-3-ol can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group at position 3 can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can also participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-6-fluoropyridin-3-ol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: The compound is also utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in material science and polymer chemistry .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoropyridin-3-ol and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-6-fluoropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZDTSYBPUWQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594047
Record name 5-Bromo-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186593-54-4
Record name 5-Bromo-6-fluoropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-fluoropyridin-3-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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